2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 362.73 g/mol. It is recognized for its structural complexity, featuring a piperidine ring and a brominated phenyl ether moiety. This compound is often utilized in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the modulation of neurological pathways and receptor interactions.
The compound is classified under piperidine derivatives, which are known for their diverse pharmacological activities. It can be sourced from chemical suppliers such as VWR and Matrix Scientific, where it is marketed for research purposes. The compound's CAS number is 1220027-36-0, and it is also identified by its MDL number MFCD13560016 .
The synthesis of 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is capable of undergoing various chemical reactions:
The mechanism of action for 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific receptors within biological systems. The compound is known to bind selectively to certain neurotransmitter receptors, potentially modulating their activity. This interaction can influence various cellular pathways, making it valuable in pharmacological studies aimed at understanding neurological disorders .
The applications of 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride span several fields:
The synthesis of 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride employs multi-step pathways that converge nucleophilic aromatic substitution with reductive amination chemistry. A representative industrial-scale route involves three critical stages:
Phenolic Alkylation: 4-Bromo-2-propylphenol undergoes O-alkylation with 1,2-dibromoethane under phase-transfer conditions. This reaction requires anhydrous potassium carbonate in acetonitrile at 80°C for 12 hours, achieving >85% yield of the key intermediate 1-(2-bromoethoxy)-4-bromo-2-propylbenzene. The selectivity for O-vs. C-alkylation is controlled by maintaining stoichiometric excess of dibromoethane (3:1 molar ratio) [3] [4].
Piperidine Coupling: The bromoethyl intermediate is reacted with N-Boc-piperidine (where Boc = tert-butoxycarbonyl) in sulfolane solvent at 120°C for 24 hours. This nucleophilic substitution proceeds via an SN₂ mechanism, with tetrabutylammonium bromide (0.1 eq) enhancing reactivity through halogen bond activation. Crude tert-butyl 2-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine-1-carboxylate* is isolated in 78–82% yield after aqueous workup and heptane recrystallization [4] [8].
Deprotection-Salt Formation: Boc removal employs hydrochloric acid in methanol (4M, reflux, 3h), followed by solvent evaporation and crystallization from acetone/ethyl acetate to furnish the target hydrochloride salt. Pathway modifications include direct amination using unprotected piperidine, though this necessitates bromination of the phenoxyethyl chain using N-bromosuccinimide (NBS) prior to piperidine coupling—a route with lower overall yield (58%) due to polybromination side reactions [3].
Table 1: Key Piperidine-Bromophenoxyethyl Derivatives and Structural Variants
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | 1220032-06-3 | C₁₃H₁₈BrCl₂NO | 346.10 |
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride | 1219948-92-1 | C₁₆H₂₅BrClNO | 362.73 |
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride | 1219982-85-0 | C₁₆H₂₅BrClNO | 362.73 |
4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride | 1219964-07-4 | C₁₄H₂₁Cl₂NO₂ | 306.23 |
Continuous flow technology significantly enhances the manufacturability of heat-sensitive intermediates in the target compound’s synthesis. The critical O-alkylation step transitions from batch to flow by utilizing a tubular reactor with static mixers, enabling precise temperature control (80±0.5°C) and reduced reaction time from 12 hours to 25 minutes. This system operates at a feed rate of 10 mL/min with 2:1 phenol/dibromoethane stoichiometry, suppressing diester formation to <2% [4] [7].
For the reductive amination step (required in alternative routes), a hydrogenation flow reactor with Pd/C catalyst (5% w/w) achieves near-quantitative conversion at 50°C and 10 bar H₂ pressure. Residence time optimization to 8 minutes eliminates over-reduction byproducts that plague batch processes. Solvent selection proves critical: sulfolane enables homogeneous flow at >150°C for SN₂ steps, while dichloromethane is optimal for acid-mediated Boc deprotection due to its low nucleophilicity and high solubility for hydrochloride salts [6] [8].
Table 2: Reaction Parameter Optimization in Continuous Flow Systems
Reaction Step | Optimal Solvent | Temperature (°C) | Residence Time | Key Catalyst/Additive | Yield Improvement vs. Batch |
---|---|---|---|---|---|
Phenolic Alkylation | Acetonitrile | 80 | 25 min | Tetrabutylammonium bromide | +22% |
Piperidine Coupling | Sulfolane | 120 | 45 min | Potassium tert-butoxide | +15% |
Reductive Amination | Methanol/THF (9:1) | 50 | 8 min | Pd/C (5% w/w) | +29% |
Boc Deprotection | Dichloromethane | 40 | 12 min | HCl (gas) | +18% |
The N-Boc protection strategy dominates industrial synthesis due to its orthogonal stability during phenolic alkylation and facile deprotection under non-reducing conditions. Critical considerations include:
Boc Installation: tert-Butyl dicarbonate (1.05 eq) reacts with piperidine in dichloromethane at 0–5°C, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 eq). This exothermic reaction requires precise temperature control to prevent N,N-dicarbamate formation (<5% byproduct) [7] [8].
Stability Profile: The Boc group remains intact during high-temperature (120°C) SN₂ reactions in sulfolane but is incompatible with strong nucleophiles like lithium aluminum hydride. Crucially, it resists β-elimination during phenoxyethyl displacement—a limitation of acetyl-protected analogs [3].
Cleavage Optimization: Anhydrous HCl in methanol (4M) achieves quantitative Boc removal without piperidine N-alkylation side products. Gas-phase HCl in dichloromethane (25°C, 2h) is preferred for moisture-sensitive intermediates, yielding the free amine hydrochloride directly. Alternative acidolyzes (e.g., TFA) complicate salt formation and increase purification costs [7].
For specialized applications requiring C-functionalized piperidines, N-Cbz protection provides advantages during metallation at the 4-position. However, hydrogenolytic deprotection risks reduction of the bromoarene moiety, rendering Cbz unsuitable for this target molecule [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: